5-(o-Tolyl)-3,4-dihydro-2H-pyrrole

Catalog No.
S15688421
CAS No.
M.F
C11H13N
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(o-Tolyl)-3,4-dihydro-2H-pyrrole

Product Name

5-(o-Tolyl)-3,4-dihydro-2H-pyrrole

IUPAC Name

5-(2-methylphenyl)-3,4-dihydro-2H-pyrrole

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C11H13N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6H,4,7-8H2,1H3

InChI Key

LUAKRUZAKPPSEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NCCC2

5-(o-Tolyl)-3,4-dihydro-2H-pyrrole is an organic compound characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing nitrogen. The presence of the o-tolyl group (a methyl-substituted phenyl group) at the 5-position of the pyrrole ring imparts unique properties to this compound. Its molecular formula is C11H13N, and it has a molecular weight of approximately 175.23 g/mol. The compound exhibits a distinctive set of physical and chemical properties due to its specific arrangement of atoms, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.

Typical for pyrrole derivatives:

  • Electrophilic Substitution: The nitrogen atom in the pyrrole ring can act as a nucleophile, allowing for electrophilic substitution reactions.
  • Oxidation: This compound can be oxidized to form more complex pyrrole derivatives or other nitrogen-containing heterocycles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can also occur, potentially converting it into various amine derivatives.

These reactions highlight the versatility of 5-(o-Tolyl)-3,4-dihydro-2H-pyrrole in synthetic organic chemistry.

The synthesis of 5-(o-Tolyl)-3,4-dihydro-2H-pyrrole can be achieved through several methods:

  • Multicomponent Reactions: Utilizing aniline derivatives and aldehydes in the presence of catalysts such as niobium pentachloride allows for efficient synthesis under mild conditions. This method often results in high yields and minimal side products .
  • Cyclization Reactions: Starting from appropriate substituted amines and carbonyl compounds, cyclization can lead to the formation of the pyrrole ring through condensation reactions.
  • Reduction of Pyrrole Derivatives: The reduction of corresponding pyrrole derivatives can yield 5-(o-Tolyl)-3,4-dihydro-2H-pyrrole.

These methods demonstrate the compound's accessibility for synthetic chemists.

5-(o-Tolyl)-3,4-dihydro-2H-pyrrole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Organic Electronics: The compound's electronic properties make it suitable for applications in organic light-emitting diodes and organic photovoltaics.
  • Dyes and Pigments: Its unique structure may allow for use in dye synthesis.

Studies on interaction profiles are crucial for understanding how 5-(o-Tolyl)-3,4-dihydro-2H-pyrrole interacts with biological targets. Preliminary investigations suggest that it may interact with various enzymes and receptors, influencing biochemical pathways. Further studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with 5-(o-Tolyl)-3,4-dihydro-2H-pyrrole. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-Phenyl-3,4-dihydro-2H-pyrrolePyrrole derivativeExhibits different electronic properties due to phenyl group.
1-Amino-3,4-dihydro-2H-pyrroleAminated pyrrolePotentially higher reactivity due to amino group.
5-Methyl-3,4-dihydro-2H-pyrroleMethyl-substituted pyrroleEnhanced solubility compared to o-tolyl derivative.

The uniqueness of 5-(o-Tolyl)-3,4-dihydro-2H-pyrrole lies in its specific substitution pattern and resultant properties that differentiate it from these similar compounds. Its potential applications in pharmaceuticals and materials science further emphasize its significance in research and industry.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

159.104799419 g/mol

Monoisotopic Mass

159.104799419 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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